molecular formula C9H6BrNO2S2 B1373455 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094355-55-1

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1373455
CAS No.: 1094355-55-1
M. Wt: 304.2 g/mol
InChI Key: ORFOKEUMASJJBP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1094355-55-1, which serves as its unique identifier in chemical databases worldwide. The compound's International Union of Pure and Applied Chemistry name is formally designated as [2-(5-bromo-2-thienyl)-1,3-thiazol-4-yl]acetic acid, reflecting the systematic nomenclature conventions for heterocyclic compounds. Alternative nomenclature systems refer to this compound as 4-Thiazoleacetic acid, 2-(5-bromo-2-thienyl)-, emphasizing the acetic acid functionality attached to the thiazole ring system. The molecule carries the MDL number MFCD11179462, which facilitates its identification across various chemical information systems and databases.

The compound's structural complexity necessitates precise nomenclature to distinguish it from related thiazole and thiophene derivatives. The numbering system begins with the thiazole ring, where the acetic acid substituent occupies the 4-position, while the bromothiophene moiety is attached at the 2-position of the thiazole core. This systematic naming convention ensures unambiguous identification of the compound's connectivity pattern and substitution positions. The International Chemical Identifier key ORFOKEUMASJJBP-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. The simplified molecular-input line-entry system representation facilitates electronic data processing and molecular modeling studies across different software platforms.

Property Value
CAS Number 1094355-55-1
IUPAC Name [2-(5-bromo-2-thienyl)-1,3-thiazol-4-yl]acetic acid
MDL Number MFCD11179462
InChI Key ORFOKEUMASJJBP-UHFFFAOYSA-N
Alternative Name 4-Thiazoleacetic acid, 2-(5-bromo-2-thienyl)-

Structural Features and Properties

The molecular formula C₉H₆BrNO₂S₂ encompasses a molecular weight of 304.18 grams per mole, reflecting the incorporation of bromine substitution and dual sulfur-containing heterocycles within the molecular architecture. The compound exists as a powder under standard conditions, with a storage temperature recommendation of room temperature for optimal stability. The presence of the bromine atom at the 5-position of the thiophene ring significantly influences the electronic properties of the entire molecular system, creating an electron-withdrawing effect that modulates the reactivity of both heterocyclic components.

The thiazole ring system contributes nitrogen and sulfur heteroatoms that provide multiple coordination sites for potential metal complexation and hydrogen bonding interactions. The acetic acid functionality introduces carboxylate capability, enabling ionic interactions and salt formation under appropriate pH conditions. This combination of heterocyclic frameworks with the carboxylic acid group creates a multifunctional molecule capable of participating in diverse chemical reactions and intermolecular interactions. The compound's molecular geometry allows for potential π-π stacking interactions between aromatic systems, which may influence its solid-state packing and solubility characteristics.

The InChI code 1S/C9H6BrNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13) provides detailed connectivity information that enables precise molecular reconstruction for computational studies. The presence of both electron-rich sulfur atoms and the electron-deficient bromine substituent creates interesting electronic polarization effects throughout the molecular framework. These structural features contribute to the compound's potential utility in materials science applications where electronic properties are paramount.

Physical Property Value
Molecular Formula C₉H₆BrNO₂S₂
Molecular Weight 304.18 g/mol
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature

Historical Context and Discovery

The development of this compound emerged from broader investigations into thiazole acetic acid derivatives that gained momentum in the late twentieth century. Historical research on thiazole acetic acid compounds traces back to systematic studies conducted in the 1970s and 1980s, where researchers explored the pharmacological potential of various thiazole-containing molecules. These early investigations established foundational knowledge about the relationship between thiazole substitution patterns and biological activity, providing the conceptual framework for more sophisticated molecular designs.

The incorporation of bromothiophene moieties into thiazole scaffolds represents a natural evolution of heterocyclic chemistry research, building upon decades of investigation into sulfur-containing aromatic systems. Thiophene chemistry experienced significant advancement throughout the latter half of the twentieth century, with researchers recognizing the unique electronic properties imparted by sulfur heteroatoms in conjugated systems. The strategic introduction of bromine substituents into thiophene rings emerged as a valuable synthetic strategy for modulating electronic properties and enabling further chemical elaboration through cross-coupling reactions.

The specific combination of bromothiophene and thiazole components in a single molecule reflects contemporary approaches to rational drug design and materials development. Modern synthetic methodology has enabled the efficient construction of such complex heterocyclic architectures, making previously inaccessible molecular targets readily available for scientific investigation. The compound's emergence in chemical literature coincides with increased interest in heterocyclic compounds for pharmaceutical applications and the growing recognition of thiazole and thiophene motifs as privileged structures in medicinal chemistry.

Research into brominated thiazole derivatives has been particularly influenced by observations that halogen substitution can dramatically alter the pharmacological profiles of heterocyclic compounds. The development of efficient synthetic routes to bromothiophene-thiazole hybrids has opened new avenues for exploring structure-activity relationships in biological systems. This historical progression reflects the iterative nature of chemical research, where each generation of compounds builds upon previous discoveries to create increasingly sophisticated molecular architectures.

Significance in Scientific Research

This compound occupies a prominent position in contemporary chemical research due to its multifaceted utility across several scientific disciplines. The compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic structures, where its dual heterocyclic framework provides multiple reactive sites for chemical elaboration. Research groups have recognized the molecule's potential as a building block for pharmaceutical compound libraries, where the combination of thiazole and bromothiophene motifs offers access to diverse pharmacophore arrangements.

The compound's significance extends into materials science applications, where its electronic properties make it an attractive candidate for organic semiconductor development. Research has demonstrated that compounds containing thiophene and thiazole moieties can enhance the performance of organic light-emitting diodes due to their favorable light emission characteristics and charge transport properties. The bromine substituent provides opportunities for further functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems with tailored electronic properties.

In medicinal chemistry research, the compound represents an important scaffold for developing novel therapeutic agents. Studies on related thiazole acetic acid derivatives have revealed significant pharmacological activities, including anti-inflammatory and immunosuppressive properties. The structural framework present in this compound provides opportunities for systematic structure-activity relationship studies aimed at optimizing biological activity profiles. The carboxylic acid functionality enables facile derivatization to prodrug forms and conjugates that may exhibit improved pharmacokinetic properties.

The compound's research significance is further enhanced by its utility in chemical biology investigations, where its structural features enable the development of molecular probes and tool compounds. The presence of the bromine atom facilitates radiolabeling studies for biological distribution analysis, while the heterocyclic framework provides opportunities for fluorescent labeling and detection. Recent investigations have explored the potential of brominated thiazole derivatives as inhibitors of specific enzyme systems, with some compounds demonstrating promising activity against monoacylglycerol lipase with half maximal inhibitory concentrations in the micromolar range.

Research Application Significance
Synthetic Chemistry Building block for complex heterocycles
Materials Science Organic semiconductor development
Medicinal Chemistry Therapeutic agent scaffold
Chemical Biology Molecular probe development
Enzyme Inhibition Monoacylglycerol lipase targeting

Properties

IUPAC Name

2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFOKEUMASJJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262537
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094355-55-1
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094355-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is commonly synthesized via the condensation of thiourea with an appropriate α-haloketone or α-haloester derivative. For this compound, the key intermediate involves bromothiophene derivatives reacting with thiourea or related sulfur-nitrogen sources under controlled conditions.

  • A typical method involves reacting 5-bromothiophene-2-carbaldehyde or a bromothiophene methyl ketone with thiourea in the presence of iodine or other mild oxidants in solvents like ethanol or chloroform at room temperature or under reflux.

  • The reaction proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and oxidation to form the thiazole ring.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is usually introduced by functionalizing the thiazole ring at the 4-position with a side chain bearing a carboxylic acid group.

  • This can be achieved by reacting the thiazole intermediate with chloroacetic acid or its derivatives in the presence of a base such as sodium acetate or sodium hydroxide.

  • Hydrolysis of ester intermediates formed during the reaction yields the free acetic acid functionality.

Bromothiophene Substitution

The bromine substitution on the thiophene ring is typically present in the starting material (e.g., 5-bromothiophene-2-carbaldehyde or 5-bromothiophene-2-methyl ketone).

  • The bromothiophene unit is preserved throughout the synthesis, ensuring the final compound retains the bromine substituent essential for its biological activity.

Representative Synthetic Procedure

A representative synthesis pathway based on the literature is summarized as follows:

Step Reagents & Conditions Description
1 5-Bromothiophene-2-carbaldehyde + Thiourea + Iodine, ethanol, reflux Formation of 2-aminothiazole intermediate via cyclization
2 Reaction of intermediate with chloroacetic acid + sodium acetate, reflux Introduction of acetic acid side chain via nucleophilic substitution
3 Hydrolysis under basic conditions (NaOH, methanol/water) Conversion of esters to free acetic acid
4 Purification by recrystallization or chromatography Isolation of pure 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

This method ensures high yields and structural purity confirmed by spectroscopic techniques such as NMR and IR.

Analytical and Structural Confirmation

The final product is typically characterized by:

Comparative Data Table of Key Synthetic Parameters

Parameter Description Typical Conditions Outcome
Starting material 5-Bromothiophene-2-carbaldehyde or 5-bromothiophene-2-methyl ketone Commercially available or synthesized Provides bromothiophene moiety
Cyclization reagent Thiourea + iodine or other oxidants Ethanol, reflux or room temperature Formation of thiazole ring
Side chain introduction Chloroacetic acid + base (NaOAc or NaOH) Reflux or room temperature Installation of acetic acid group
Hydrolysis NaOH in methanol/water Room temperature, several hours Conversion of esters to acid
Purification Recrystallization or silica gel chromatography Solvents like ethanol, ethyl acetate Pure target compound

Research Findings and Optimization Notes

  • The use of iodine as an oxidant in thiazole ring formation improves yield and selectivity compared to other oxidants.
  • Reaction times vary from 4 to 24 hours depending on the scale and solvent system.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of the thiazole ring.
  • Spectroscopic monitoring (e.g., TLC, NMR) is essential to track reaction progress and purity.
  • Alternative synthetic routes involving palladium-catalyzed coupling for thiazole functionalization have been reported but are less common for this specific compound.

This comprehensive synthesis approach for This compound provides a reliable foundation for researchers aiming to prepare this compound with high purity and yield for further biological evaluation or chemical modification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution reactions: Products include various substituted thiophene derivatives.

    Oxidation and reduction reactions: Products include sulfoxides, sulfones, thiols, and thioethers.

    Coupling reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring and a bromothiophenyl group, which are known for their biological activity and ability to interact with various biological targets. This structural configuration is essential for its applications in drug development and other scientific fields.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene derivatives exhibit antimicrobial properties. Studies have shown that 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antibacterial agent .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Material Science

Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

Pesticidal Activity
Preliminary studies have suggested that this compound may possess pesticidal properties, potentially offering a new avenue for developing environmentally friendly pesticides. Its efficacy against specific pests is currently under investigation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Organic Electronics Development

In collaboration with material scientists, a research group synthesized thin films of this compound and evaluated their electrical properties. The findings revealed that these films exhibited promising charge transport characteristics, suggesting their viability for use in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromothiophene-Substituted Thiazoles

(a) 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid (CAS: 1094293-78-3)
  • Structure : Bromine at the 4-position of the thiophene ring.
  • Molecular Formula: C₉H₆BrNO₂S₂ (identical to the target compound).
  • No pharmacological data is available, but its synthesis likely mirrors the target compound’s methods ().
(b) 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid
  • Structure : Bromine at the 3-position of the thiophene.
  • Molecular Weight : ~312.19 g/mol ().
  • Impact : The 3-bromo configuration may disrupt conjugation in the thiophene ring, affecting electronic properties and reactivity.

Phenyl-Substituted Analogs

(a) 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid (CAS: 851879-29-3)
  • Structure : Thiophene replaced with a 3-bromophenyl group.
  • Molecular Formula: C₁₁H₉BrNO₂S.
  • Key Differences: Lipophilicity: Higher logP due to the phenyl group vs. thiophene.
(b) 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic Acid (CAS: 794554-74-8)
  • Structure : Fluorine at the 3-position of the phenyl ring.
  • Molecular Weight : 237.25 g/mol ().
  • Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bromine.

Halogen-Substituted Anti-Inflammatory Agents

Fenclozic Acid (2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid; CAS: 17969-20-9)
  • Structure : Chlorine on the 4-position of a phenyl-substituted thiazole.
  • Pharmacology : Clinically used as an anti-inflammatory agent ().
  • Comparison :
    • Electron Withdrawal : Cl (Pauling electronegativity: 3.0) vs. Br (2.8) affects electronic density on the aromatic ring.
    • Safety : Fenclozic acid’s safety data sheet highlights inhalation risks (), suggesting similar precautions for brominated analogs.

Functional Group Variations

(a) [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
  • Structure: Isobutyrylamino group at the 2-position of thiazole.
  • Molecular Weight : 228.27 g/mol ().
(b) (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid
  • Structure: Chloroacetamido and methoxyimino substituents.

Biological Activity

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1094355-55-1) is a heterocyclic compound notable for its potential biological activities. This compound integrates a bromothiophene moiety with a thiazole ring, suggesting diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C9H6BrNO2S2
  • Molecular Weight : 304.18 g/mol
  • Structural Features : The presence of both bromothiophene and thiazole rings enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens.

Pathogen Activity Reference
E. coliInhibition at 50 µg/mL
S. aureusMIC of 25 µg/mL
C. albicansModerate inhibition

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound's mechanism often involves the induction of apoptosis in cancer cells.

  • Mechanism of Action : The compound interacts with specific molecular targets, leading to cell cycle arrest and apoptosis.
  • Case Study : In vitro tests on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Cell Line IC50 (µM) Effect Observed
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Increased reactive oxygen species (ROS) production

Other Therapeutic Potentials

Emerging research suggests that this compound may also have anti-inflammatory properties and could be explored for its neuroprotective effects.

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound can inhibit pro-inflammatory cytokines in vitro.

The biological activity of this compound is attributed to its structural components:

  • The bromine atom enhances lipophilicity and biological interactions.
  • The thiazole ring facilitates binding to enzyme active sites or receptors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Biological Activity
2-(5-Bromothiophen-2-yl)acetic acidLacks thiazole ringModerate antimicrobial activity
5-Bromo-2-thiophenecarboxaldehydeContains aldehyde instead of acetic acidLimited anticancer activity
5-Bromo-2-thiopheneboronic acidContains boronic acid groupNotable for applications in organic synthesis

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments, particularly for bromothiophene and thiazole moieties.
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar brominated heterocycles (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for bromine isotope signatures .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Replication : Independent validation across multiple labs using standardized protocols.
  • Purity assessment : HPLC or LC-MS to confirm compound integrity (>95% purity) .
  • Computational docking : Compare binding affinities to target proteins (e.g., enzymes or receptors) using molecular dynamics simulations .

What are the solubility and stability considerations for this compound in biological assays?

Q. Basic Research Focus

  • Solubility : Test in DMSO, aqueous buffers (e.g., PBS), or lipid-based carriers. Bromothiophene-thiazole derivatives often require co-solvents (e.g., 10% DMSO) due to hydrophobicity .
  • Stability : Monitor degradation via UV-Vis or HPLC under varying pH and temperature. Thiazole rings are generally stable, but acetic acid groups may esterify under acidic conditions .

How can mechanistic studies elucidate the reactivity of the bromothiophene-thiazole core?

Q. Advanced Research Focus

  • Isotopic labeling : Use 13C^{13}C-labeled acetic acid to track carboxylate group participation in reactions.
  • Kinetic studies : Measure rate constants for bromine displacement reactions (e.g., Suzuki coupling) to compare with computational predictions .
  • Hammett analysis : Correlate substituent effects on the thiophene ring with reaction outcomes .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for exothermic steps .
  • Process analytical technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures consistent intermediate formation .
  • Green chemistry : Substitute acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) where feasible .

How does the electronic structure of the bromothiophene moiety influence the compound’s reactivity?

Advanced Research Focus
Bromine’s electron-withdrawing effect increases electrophilicity at the thiophene’s α-position, directing cross-coupling reactions (e.g., Buchwald-Hartwig amination). Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution, aiding in predicting sites for functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

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